Agomelatine - 138112-76-2

Agomelatine

Catalog Number: EVT-258213
CAS Number: 138112-76-2
Molecular Formula: C15H17NO2
Molecular Weight: 243.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Agomelatine is a synthetic analog of the hormone melatonin. [, , ] It is classified as an atypical antidepressant due to its unique mechanism of action. [] In scientific research, agomelatine is primarily utilized to investigate the roles of melatonin and serotonin receptors in various physiological and pathological processes. [, , ] It serves as a valuable tool to explore the therapeutic potential of targeting these receptors in conditions ranging from depression and anxiety to neurodegenerative diseases and cancer. [, , , ]

Melatonin

Relevance: Melatonin is a crucial related compound to agomelatine due to their shared structural similarities and pharmacological targets. Agomelatine is a synthetic analog of melatonin, designed to possess improved pharmacological properties. Both compounds act as agonists at melatonin receptors MT1 and MT2. Several studies have compared their efficacy in various conditions, including pain suppression [], depression [, ], and sleep disturbances []. Research suggests that agomelatine might offer advantages over melatonin in specific applications.

Luzindole

Relevance: Luzindole is relevant to agomelatine research as it helps elucidate the involvement of melatonin receptors in agomelatine's effects. Studies utilize luzindole to block the effects mediated through MT1/MT2 receptors, thereby confirming if agomelatine's actions are indeed exerted via these receptors. For example, one study demonstrated that luzindole blocked agomelatine's antinociceptive effects in rats, indicating the involvement of melatonin receptors []. Another study showed luzindole blocked the agomelatine-induced decrease in the expression of locomotor sensitization [].

Sertraline

Relevance: Sertraline serves as a comparator to agomelatine in several clinical trials investigating the efficacy and tolerability of both drugs in treating depression [, , , ]. While both drugs demonstrate efficacy in managing MDD, their mechanisms of action differ. Some studies suggest agomelatine might offer advantages in terms of side effects, particularly regarding sexual function and sleep disturbances [, ].

Escitalopram

Relevance: Escitalopram serves as another comparator to agomelatine in clinical trials evaluating their efficacy and safety in treating depression and anxiety disorders [, ]. Similar to sertraline, studies compare the effects of agomelatine and escitalopram on various parameters, including sleep quality, emotional experiences, and side effects []. These comparisons contribute to understanding the potential benefits and drawbacks of each drug.

Venlafaxine

Relevance: Venlafaxine serves as a comparator SNRI to agomelatine in clinical trials evaluating their efficacy, acceptability, and tolerability in managing MDD [, , ]. Studies compare their effects on depressive symptoms, remission rates, and side effect profiles []. These comparisons help clinicians make informed decisions regarding treatment selection for individuals with MDD.

Paroxetine

Relevance: Paroxetine is another SSRI that serves as a comparator drug in clinical trials investigating the efficacy, safety, and tolerability of agomelatine in treating MDD [, , ]. Studies compare their impact on depressive symptoms, anxiety, sleep, and side effects to assess their suitability for different patient populations and treatment goals.

Fluoxetine

Relevance: Fluoxetine, similar to other SSRIs, is investigated as a comparator to agomelatine in clinical trials evaluating their effectiveness and tolerability in managing MDD [, ]. By comparing their effects, researchers aim to identify any potential advantages or disadvantages of agomelatine over fluoxetine in treating depressive symptoms and associated conditions.

5-HT2C Receptor Antagonists

Relevance: Agomelatine, in addition to its melatonergic activity, also acts as a 5-HT2C receptor antagonist []. This shared pharmacological property links it to other 5-HT2C receptor antagonists, and understanding the effects of this drug class contributes to explaining some of agomelatine's therapeutic benefits, especially its potential anxiolytic effects [].

Rivaroxaban

Relevance: Though not structurally related, rivaroxaban was mentioned in one study alongside agomelatine in the context of exploring potential treatments for attention-deficit/hyperactivity disorder (ADHD) []. This suggests that agomelatine, beyond its established use in depression, might hold promise in addressing other neurological and psychiatric conditions, although further research is needed to confirm these preliminary findings.

Classification and Source

Agomelatine is classified as a melatonergic antidepressant. It is a naphthalenic analogue of melatonin, which means it shares a structural similarity with the naturally occurring hormone melatonin. The compound is specifically designed to act on melatonin receptors (MT1 and MT2), while also exhibiting antagonistic properties at serotonin receptors (5-HT2C), making it distinct from traditional antidepressants that primarily target serotonin reuptake inhibition. Agomelatine is marketed under various brand names, including Valdoxan and Thymanax, and is primarily used in the treatment of major depressive disorder.

Synthesis Analysis

Agomelatine can be synthesized through several methods. One notable approach involves a multi-step process starting from 7-methoxy-1-tetralone. According to patent EP 1564202, this method comprises four stages that yield Agomelatine in a highly reproducible manner with excellent purity. The initial steps typically involve the formation of key intermediates through reactions such as Friedel–Crafts acylation and subsequent transformations to achieve the final product .

A more recent synthesis method employs allyl cyanide and xanthate derivatives as starting materials. This method utilizes free radical reactions that are efficient and scalable for industrial applications. The synthesis can be completed in six stages, isolating only two intermediate products, which simplifies purification processes .

Chemical Reactions Analysis

Agomelatine participates in various chemical reactions during its synthesis. Key reactions include:

  • Friedel-Crafts Acylation: This reaction introduces acyl groups into aromatic systems, forming intermediates necessary for further transformations.
  • Condensation Reactions: Involving amines and carbonyl compounds, these reactions are crucial for forming the amide bond present in Agomelatine.
  • Hydrogenation: In some synthetic routes, catalytic hydrogenation processes are employed to reduce double bonds or modify functional groups .
Mechanism of Action

Agomelatine's mechanism of action is unique compared to traditional antidepressants. It acts primarily as an agonist at melatonin receptors (MT1 and MT2), which plays a role in regulating circadian rhythms and sleep patterns. Additionally, it antagonizes serotonin 5-HT2C receptors, enhancing the release of norepinephrine and dopamine in specific brain regions. This dual action contributes to its antidepressant effects without the common side effects associated with selective serotonin reuptake inhibitors .

Physical and Chemical Properties Analysis

Agomelatine exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in water but highly soluble in organic solvents like ethanol.
  • Melting Point: The melting point ranges from 140°C to 145°C.
  • Stability: Agomelatine is stable under normal conditions but should be protected from light to prevent degradation.
  • pH Sensitivity: The compound maintains stability across a pH range typical of physiological conditions .

These properties are critical for formulating Agomelatine into effective pharmaceutical products.

Applications

Agomelatine is primarily used in clinical settings for treating major depressive disorder. Its unique mechanism makes it particularly effective for patients who experience sleep disturbances associated with depression. Additionally, ongoing research explores its potential applications in treating other mood disorders and anxiety-related conditions due to its influence on circadian rhythms and neurotransmitter systems .

Pharmacological Mechanisms of Agomelatine in Mood Regulation

Receptor Binding Dynamics: Dual Modulation of Melatonergic and Serotonergic Systems

Agomelatine's therapeutic efficacy stems from its balanced high-affinity interactions with two critical receptor systems: melatonin receptors (MT1/MT2) and serotonin receptors (5-HT2C). Quantitative binding studies reveal a remarkable affinity differential that enables functional selectivity—agomelatine binds melatonergic receptors at subnanomolar concentrations while engaging serotonergic receptors at higher concentrations, reflecting their respective therapeutic thresholds [1] [10].

Table 1: Agomelatine Receptor Binding Profile

Receptor TypeBinding Affinity (Ki)Functional ActivityBiological Significance
MT10.1 nMFull agonistCircadian rhythm synchronization
MT20.12 nMFull agonistPhase-shifting of circadian rhythms
5-HT2C270 nM (IC50)Neutral antagonistDisinhibition of prefrontal dopamine/norepinephrine
5-HT2B660 nMAntagonistLimited central significance
5-HT2A>1,000 nMNegligible affinityNo significant activity

MT1/MT2 Receptor Agonism: Circadian Rhythm Synchronization

Agomelatine potently activates MT1 and MT2 receptors in the suprachiasmatic nucleus (SCN), the brain's master circadian pacemaker. Through G-protein coupled signaling (primarily Gαi-mediated inhibition of adenylyl cyclase), agomelatine resets dysregulated circadian oscillators by phase-advancing circadian rhythms and restoring the amplitude of circadian output signals. This action normalizes the timing of core biological processes including sleep-wake cycles, body temperature regulation, and cortisol secretion—all frequently disrupted in major depression. The MT1-mediated inhibition of SCN neuronal firing during the day is particularly crucial for reducing the hyperarousal state observed in depressed patients, while MT2 activation facilitates phase-shifting capacity to realign internal rhythms with external light-dark cues [1] [7] [9].

Molecular studies reveal that agomelatine's melatonergic agonism enhances the expression of clock genes (Per1, Per2, Bmal1) in the SCN, strengthening circadian oscillator function. Unlike exogenous melatonin, agomelatine demonstrates superior receptor affinity (Ki MT1 = 0.1 nM; MT2 = 0.12 nM) and longer half-life, resulting in more sustained circadian entrainment. This chronobiotic action underlies agomelatine's rapid improvement in sleep continuity and morning alertness—effects observed within one week of treatment, preceding full antidepressant response [1] [3] [7].

5-HT2C Receptor Antagonism: Noradrenergic and Dopaminergic Disinhibition

Agomelatine functions as a selective neutral antagonist at 5-HT2C receptors (IC50 = 270 nM), blocking constitutive receptor activity without suppressing basal signaling. The 5-HT2C receptors exert tonic inhibitory control over frontocortical dopaminergic and noradrenergic pathways, particularly in the prefrontal cortex, hippocampus, and amygdala. By antagonizing these receptors, agomelatine removes this inhibition, leading to region-specific disinhibition of dopamine and norepinephrine release—a mechanism formally classified as norepinephrine-dopamine disinhibition (NDDI) [1] [4] [8].

Microdialysis studies demonstrate that agomelatine administration increases extracellular dopamine (40%) and norepinephrine (15-25%) specifically in the prefrontal cortex, without affecting subcortical dopaminergic pathways (nucleus accumbens, striatum). This anatomical selectivity prevents the psychomotor activation and addiction potential associated with broad dopamine enhancers. The prefrontal cortex enrichment is clinically significant given its role in executive function, emotional regulation, and motivation—domains frequently impaired in depression. Importantly, agomelatine lacks direct action on monoamine transporters, preserving physiological reuptake mechanisms and avoiding the non-physiological synaptic monoamine accumulation characteristic of SSRIs and SNRIs [1] [4] [8].

Synergistic Neurotransmitter Release Patterns in Corticolimbic Circuits

The therapeutic innovation of agomelatine resides in the functional synergy between its dual receptor actions, creating a neurobiological effect greater than either mechanism alone. The MT1/MT2 activation stabilizes circadian timing systems, while 5-HT2C blockade enhances monoaminergic tone specifically in corticolimbic circuits—brain regions governing emotional processing and cognitive aspects of depression [1] [8].

Table 2: Neurochemical Effects of Agomelatine in Preclinical Models

Brain RegionNeurotransmitter EffectMagnitude of ChangeFunctional Consequence
Prefrontal cortexDopamine increase+40%Enhanced motivation, executive function
Prefrontal cortexNorepinephrine increase+15-25%Improved attention, emotional processing
HippocampusBDNF elevation+35%Neuroplasticity, neurogenesis
AmygdalaGlutamate normalizationReduced excessAttenuated negative emotional bias
Nucleus accumbensDopamine unchangedNo significant changeAvoidance of addiction potential

Molecular studies reveal that this synergy enhances hippocampal neurogenesis and synaptic plasticity through complementary pathways: melatonergic signaling increases brain-derived neurotrophic factor (BDNF) expression while 5-HT2C blockade activates the AMPA receptor-mTOR pathway. Furthermore, agomelatine uniquely restores glutamatergic homeostasis in the amygdala-prefrontal cortex circuit, reducing pathological hyperactivity in emotional processing networks. Functional MRI studies in depressed patients demonstrate that agomelatine rapidly normalizes hyperactivity in the subgenual cingulate cortex—a key node in depression neurocircuitry—within hours of administration, potentially explaining its early onset effects on sleep and emotional reactivity [1] [6] [8].

The temporal sequencing of these effects is clinically relevant: circadian synchronization occurs rapidly (days), preceding the gradual normalization of monoamine transmission and neuroplastic changes (weeks). This progression aligns with the observed clinical pattern where sleep improvements precede mood elevation. Crucially, the synergistic mechanism avoids excessive serotonergic activation, explaining agomelatine's minimal incidence of SSRI-like side effects (sexual dysfunction, gastrointestinal disturbances, emotional blunting) [1] [3] [9].

Comparative Pharmacodynamics: Contrasts With Monoaminergic Antidepressants

Agomelatine's pharmacodynamic profile fundamentally differs from conventional antidepressants across multiple domains, including receptor specificity, neurotransmitter systems engaged, and downstream molecular effects. These distinctions translate to unique clinical attributes that address limitations of existing therapies [1] [3] [8].

Table 3: Pharmacodynamic Comparison with Conventional Antidepressants

Pharmacological FeatureAgomelatineSSRIs/SNRIsTCAsMirtazapine
Primary mechanismMT1/MT2 agonist + 5-HT2C antagonistSerotonin reuptake inhibitionBroad monoamine reuptake inhibition5-HT2/5-HT3/α2 antagonism
Circadian effectsDirect synchronizationOften disruptiveDisruptiveVariable
Dopaminergic actionPrefrontal disinhibitionMinimal/noneMinimal (except amineptine)Minimal
Norepinephrine actionPrefrontal disinhibitionLimited (SNRIs only)Broad enhancementIndirect enhancement
Sexual side effectsMinimalHigh incidenceHigh incidenceModerate
Sleep architectureImproves sleep continuityREM suppressionREM suppressionSedation
Onset of sleep effectsRapid (within days)Delayed/worseningDelayed/worseningImmediate sedation

Unlike SSRIs that indiscriminately increase synaptic serotonin through reuptake blockade, agomelatine specifically modulates serotonergic activity only at 5-HT2C receptors. This selectivity prevents overstimulation of other serotonin receptors (particularly 5-HT2A and 5-HT3) associated with anxiety, insomnia, and gastrointestinal distress. Furthermore, agomelatine enhances dopamine neurotransmission in the prefrontal cortex—a region largely unaffected by SSRIs—which may translate to superior pro-motivational effects in patients with psychomotor retardation or cognitive dysfunction [3] [4] [8].

Agomelatine's contrast with noradrenergic antidepressants (e.g., SNRIs, TCAs) is equally significant. While SNRIs elevate norepinephrine through reuptake inhibition, causing systemic autonomic effects, agomelatine achieves prefrontal norepinephrine enhancement specifically through disinhibition. This localized action avoids peripheral cardiovascular side effects (tachycardia, hypertension) common with non-selective norepinephrine enhancers. Moreover, agomelatine's dopaminergic effects remain cortically restricted, distinguishing it from psychostimulants or bupropion that affect subcortical reward pathways [1] [4] [8].

At the molecular level, agomelatine uniquely combines neuroendocrine (circadian) and neurotransmitter effects, whereas conventional antidepressants operate primarily on monoamine transmission. This dual approach produces a distinctive neuroplasticity signature: agomelatine simultaneously enhances BDNF expression (via melatonergic receptors) and activates mTOR signaling (via 5-HT2C blockade), creating complementary pathways for synaptic remodeling. This molecular synergy may underlie clinical observations of efficacy in patients resistant to monoaminergic agents [1] [8] [9].

Table 4: Molecular and Cellular Effects Comparison

Cellular ProcessAgomelatineConventional Antidepressants
BDNF expressionEnhanced via MT1/MT2 and 5-HT2C synergyDelayed enhancement through monoamines
Hippocampal neurogenesisPotentiated through melatonin receptor activationModestly enhanced
Circadian gene expressionNormalized Per1, Per2, Bmal1 rhythmsMinimal or disruptive effects
Glutamatergic modulationNormalizes pathological hyperactivityLimited direct effects
Inflammatory pathwaysSuppresses pro-inflammatory cytokinesVariable, often limited

The absence of direct monoamine reuptake inhibition confers additional pharmacodynamic advantages. Agomelatine does not downregulate 5-HT1A autoreceptors—a process implicated in the delayed onset of SSRIs. Furthermore, it avoids the acute serotonin surge responsible for early side effects of serotonergic antidepressants. This different mechanistic foundation positions agomelatine as a valuable alternative for patients intolerant to conventional antidepressants or those with prominent circadian disruption [1] [3] [9].

Properties

CAS Number

138112-76-2

Product Name

Agomelatine

IUPAC Name

N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

InChI

InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)

InChI Key

YJYPHIXNFHFHND-UHFFFAOYSA-N

SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC

Solubility

~0.5 mg/ml in 1:1 EtOH:PBS (pH 7.2); ~30 mg/ml in EtOH, DMF & DMSO
7.76e-03 g/L

Synonyms

AGO 178
AGO-178
AGO178
agomelatine
N-(2-(7-methoxy-1-naphthyl)ethyl)acetamide
S 20098
S-20098
S20098
thymanax
valdoxan

Canonical SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.